N-{1-[4-(2-chloroacetyl)phenyl]ethyl}acetamide
Description
Properties
IUPAC Name |
N-[1-[4-(2-chloroacetyl)phenyl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-8(14-9(2)15)10-3-5-11(6-4-10)12(16)7-13/h3-6,8H,7H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMIVOOIKJMVTTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)CCl)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874594-00-0 | |
| Record name | N-{1-[4-(2-chloroacetyl)phenyl]ethyl}acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of N-{1-[4-(2-chloroacetyl)phenyl]ethyl}acetamide typically involves the reaction of 4-(2-chloroacetyl)phenyl ethylamine with acetic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloroacetyl group (-CO-CH<sub>2</sub>Cl) is highly reactive toward nucleophiles, enabling substitution reactions with amines, thiols, and phenols.
Key Examples:
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Mechanism : The reaction proceeds via nucleophilic attack on the carbonyl-adjacent carbon, displacing chloride.
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Industrial Application : Continuous flow reactors optimize substitution efficiency at scale .
Cyclization Reactions
The compound undergoes intramolecular cyclization to form heterocyclic structures, particularly piperazines, under basic conditions.
Example Pathway:
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Halogenation : The hydroxyl group in intermediates like 2-[N,N-Bis(2-hydroxyethyl)amino]ethoxy-1-[N-(1-phenylethyl)]acetamide is replaced with chlorine using SOCl<sub>2</sub> or PCl<sub>5</sub> .
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Cyclization : Reaction with (R)-4-(chlorophenyl)phenylmethyl amine in toluene/K<sub>2</sub>CO<sub>3</sub> at 120–130°C yields piperazine derivatives .
Key Conditions :
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Solvents: Toluene, DMF, or NMP.
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Bases: K<sub>2</sub>CO<sub>3</sub>, TEA, or diisopropylethylamine.
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Temperature: 120–130°C.
Oxidation:
The chloroacetyl group can be oxidized to a ketone or further to carboxylic acids under strong oxidizing conditions:
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Reagents : KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> (acidic) or CrO<sub>3</sub>/H<sub>2</sub>O (neutral).
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Product : 4-(2-Oxoacetyl)phenyl-substituted acetamide.
Reduction:
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LiAlH<sub>4</sub> : Reduces the amide to an amine, yielding N-(1-(4-(2-chloroacetyl)phenyl)ethyl)ethylamine.
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NaBH<sub>4</sub> : Selectively reduces the carbonyl to a hydroxyl group, forming 2-chloro-1-(4-(1-(acetamido)ethyl)phenyl)ethanol.
Condensation Reactions
The acetamide moiety participates in condensation with aldehydes or ketones:
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Example : Reaction with benzaldehyde in HCl/EtOH forms a Schiff base, though yields are moderate (50–60%).
Stability and Side Reactions
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Hydrolysis : The chloroacetyl group is susceptible to hydrolysis in aqueous basic conditions, forming 2-hydroxyacetamide derivatives.
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Thermal Degradation : Prolonged heating above 130°C leads to decomposition, releasing HCl and forming unsaturated byproducts .
Industrial-Scale Optimization
| Parameter | Optimal Condition | Outcome |
|---|---|---|
| Solvent | Toluene | Maximizes substitution yield (88%) |
| Catalyst | K<sub>2</sub>CO<sub>3</sub> | Reduces reaction time by 40% |
| Temperature | 125°C | Balances rate and product stability |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that N-{1-[4-(2-chloroacetyl)phenyl]ethyl}acetamide exhibits significant anticancer properties. Studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The mechanism involves the modulation of cell cycle progression and the activation of apoptotic pathways, evidenced by increased levels of pro-apoptotic proteins like Bax and caspases .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. The chloroacetyl group is believed to play a crucial role in enhancing its anti-inflammatory activity .
Biochemical Research
Biochemical Probes
this compound serves as a biochemical probe in enzyme studies. Its ability to interact with specific enzymes allows researchers to investigate enzyme mechanisms and protein interactions. This application is particularly relevant in drug discovery, where understanding enzyme behavior is critical for developing new therapeutics .
Proteomics Research
In proteomics, this compound is utilized for studying protein modifications and interactions. Its unique structure facilitates the tagging of proteins, enabling researchers to track changes in protein expression and function under various conditions .
Agricultural Applications
Herbicidal Activity
The compound has been explored for its potential use as a herbicide. Its structural analogs have shown effectiveness against certain weed species, suggesting that this compound could be developed into a novel herbicide formulation. The mechanism likely involves inhibition of specific metabolic pathways in plants, leading to growth suppression .
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of 2-chloroacetyl chloride with appropriate amines or phenolic compounds under controlled conditions. Various derivatives have been synthesized to enhance its biological activity or reduce toxicity, broadening its application scope in both pharmaceuticals and agrochemicals .
Case Study 1: Anticancer Efficacy
A study conducted on the cytotoxic effects of this compound derivatives revealed that certain modifications significantly increased their potency against MCF-7 cells. For instance, the introduction of electron-donating groups on the phenyl ring enhanced the compound's ability to induce apoptosis, highlighting the importance of structural optimization in drug development .
Case Study 2: Herbicidal Potential
In agricultural research, a series of experiments demonstrated that derivatives of this compound exhibited selective herbicidal activity against several common weeds while showing minimal phytotoxicity to crop plants. This selectivity is crucial for developing safer herbicides that target specific plant species without harming desirable crops .
Mechanism of Action
The mechanism of action of N-{1-[4-(2-chloroacetyl)phenyl]ethyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity or function . The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares N-{1-[4-(2-chloroacetyl)phenyl]ethyl}acetamide with analogous compounds in terms of molecular features, pharmacological activities, and synthetic applications:
Key Structural and Functional Insights :
Reactivity : The chloroacetyl group in the target compound enables nucleophilic substitutions (e.g., with amines or thiols), a feature shared with 2-chloro-N-(4-fluorophenyl)acetamide . However, the ethyl linker in the target compound may confer greater conformational flexibility compared to rigid heterocycles like benzothiazole .
Pharmacological Potential: Unlike N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (analgesic) or Suvecaltamide Hydrochloride (anti-tremor) , the target compound lacks reported bioactivity, suggesting its primary utility as a synthetic precursor.
Structural Complexity : Compounds like 2-(3,4-dichlorophenyl)-N-pyrazolylacetamide and N-benzothiazolylacetamide incorporate aromatic heterocycles, which enhance binding affinity in coordination chemistry or drug-receptor interactions. The target compound’s simpler structure may limit direct pharmacological use without further functionalization.
Biological Activity
N-{1-[4-(2-chloroacetyl)phenyl]ethyl}acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, focusing on anticancer, anti-inflammatory, and antimicrobial effects, supported by various studies and findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H14ClNO2
- CAS Number : 874594-00-0
This compound features a chloroacetyl group attached to a phenyl ring, which is known to influence its biological activity.
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds related to this compound. For instance:
- Mechanism of Action : The compound has been observed to induce apoptosis in cancer cells, primarily through the activation of caspases and modulation of the Bcl-2 family proteins. This suggests that it may disrupt mitochondrial function, leading to cell death .
-
Case Studies :
- A study demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for these compounds were notably low, indicating potent activity .
- Another investigation into structurally related chloroacetamides found that they effectively inhibited the growth of cancer cells by interfering with critical signaling pathways involved in cell proliferation and survival .
Anti-inflammatory Activity
This compound also shows promise as an anti-inflammatory agent:
- Mechanism : It is believed to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. By reducing prostaglandin synthesis, these compounds can mitigate inflammation-related symptoms .
- Research Findings : In experimental models, compounds with similar structures have demonstrated reduced inflammation markers and improved clinical outcomes in conditions such as arthritis and other inflammatory diseases .
Antimicrobial Activity
The antimicrobial properties of this compound have been explored through various studies:
- Efficacy Against Pathogens : Research indicates that chloroacetamides exhibit varying effectiveness against different bacterial strains. For example:
- Quantitative Structure-Activity Relationship (QSAR) : Studies employing QSAR analysis have shown that modifications on the phenyl ring significantly affect antimicrobial potency. Compounds with halogen substitutions tend to exhibit enhanced lipophilicity, facilitating better membrane penetration and increased activity against microbial cells .
Summary of Biological Activities
| Activity Type | Mechanism | Key Findings |
|---|---|---|
| Anticancer | Induces apoptosis via caspase activation | Significant cytotoxicity against MCF-7 and HepG2 cell lines |
| Anti-inflammatory | Inhibits COX enzymes | Reduction in inflammation markers in experimental models |
| Antimicrobial | Effective against Gram-positive bacteria | Moderate efficacy against Gram-negative bacteria and yeasts |
Q & A
Q. What are the established synthetic routes for N-{1-[4-(2-chloroacetyl)phenyl]ethyl}acetamide, and how are reaction conditions optimized?
Methodological Answer: The compound is typically synthesized via multi-step organic reactions. Key steps include:
- Chloroacetylation : Reacting a phenyl ethylamine precursor with 2-chloroacetyl chloride under controlled conditions (e.g., inert atmosphere, acetonitrile solvent, and triethylamine as a base) to introduce the chloroacetyl group .
- Amide Coupling : Using catalysts like PdCu/CALB CLEA (cross-linked enzyme aggregates) for chemo-enzymatic synthesis, which improves enantioselectivity in asymmetric reactions .
- Purification : Column chromatography (e.g., cyclohexane/ethyl acetate/methanol gradients) or recrystallization from ethanol to isolate the final product .
Q. Optimization Strategies :
Q. Which spectroscopic and analytical techniques are used to characterize this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm molecular structure, with peaks for the chloroacetyl group (δ ~4.2 ppm for CHCl) and acetamide protons (δ ~2.1 ppm for CH) .
- FTIR : Stretching vibrations for amide C=O (~1650 cm) and C-Cl (~750 cm) .
- HRMS : Validates molecular weight (e.g., m/z calculated for CHClNO: 264.0765) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., C–H···O and N–H···O networks) .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Gloves, lab coats, and goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of vapors.
- Waste Disposal : Chlorinated organic waste containers for residues .
- Emergency Measures : Immediate washing with water upon exposure and referral to Safety Data Sheets (SDS) for specific antidotes .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for structurally similar chloroacetamides?
Methodological Answer:
- Data Validation : Compare experimental X-ray diffraction patterns with computational models (e.g., density functional theory (DFT) for bond angles/lengths) .
- Hydrogen-Bond Analysis : Use software like Mercury to identify intermolecular interactions (e.g., head-to-tail C–H···O vs. N–H···O networks) that may explain packing differences .
- Case Study : For N-(4-chloro-2-nitrophenyl) derivatives, torsional angles of nitro groups (~160°) and sulfonyl moieties influence crystal symmetry .
Q. What strategies improve enantioselective synthesis of this compound?
Methodological Answer:
- Enzyme Catalysis : CALB (Candida antarctica lipase B) immobilized on CLEA supports enhances stereocontrol in amide bond formation .
- Chiral Auxiliaries : Use (R)- or (S)-configured precursors during chloroacetylation to direct asymmetric synthesis .
- Solvent Screening : Polar aprotic solvents (e.g., THF) improve enzyme activity and product purity .
Q. How can computational modeling predict the biological activity of this compound?
Methodological Answer:
- Molecular Docking : Simulate binding to target proteins (e.g., voltage-gated calcium channels) using AutoDock Vina .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (AMBER or GROMACS) .
- QSAR Models : Correlate substituent effects (e.g., chloro vs. fluoro groups) with antiepileptic or Cav channel-stabilizing activity .
Q. What in vitro assays are suitable for evaluating its therapeutic potential?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
